molecular formula C21H20N4O3S B2830102 (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile CAS No. 476279-70-6

(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile

Cat. No.: B2830102
CAS No.: 476279-70-6
M. Wt: 408.48
InChI Key: RTAUVMLXUWCMCB-HEHNFIMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile is a synthetically derived small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a benzimidazole core, a privileged scaffold in pharmacology known to interact with a range of biological targets . The molecular structure is further elaborated with a pyrrolidine sulfonyl group and an α,β-unsaturated nitrile system, which are functional groups commonly associated with specific receptor binding and electronic properties. While specific biological data for this compound is subject to ongoing research, its structural motifs suggest potential as a key intermediate or lead compound in the development of therapeutic agents. Benzimidazole derivatives are frequently investigated for their diverse biological activities, which can include interactions with central nervous system targets, such as aminergic G-protein coupled receptors (GPCRs) . The presence of the (E)-propenenitrile moiety may contribute to its electronic characteristics and potential as a Michael acceptor in biochemical interactions. Researchers may find value in exploring its application in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a precursor for the synthesis of more complex heterocyclic systems. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-24-19-7-3-2-6-18(19)23-21(24)17(14-22)20(26)15-8-10-16(11-9-15)29(27,28)25-12-4-5-13-25/h2-3,6-11,26H,4-5,12-13H2,1H3/b20-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMSAEIKYLFDKV-JZJYNLBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=C(C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor.

    Formation of the Pyrrolidine Sulfonyl Phenyl Moiety:

    Final Coupling Reaction: The final step involves coupling the benzimidazole core with the pyrrolidine sulfonyl phenyl moiety under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at position 3 and the benzimidazole core are primary sites for oxidation.

Reagent/Conditions Products Notes
KMnO₄ (acidic conditions)Formation of carboxylic acid derivatives via oxidation of benzylic C-H bondsObserved in benzimidazole analogs, yielding hydroxylated intermediates .
CrO₃ (Jones reagent)Oxidation of pyrrolidine sulfonyl group to sulfonic acid derivativesLimited direct data; inferred from sulfonamide reactivity in related compounds .

Reduction Reactions

The nitrile and ketone groups are susceptible to reduction.

Reagent/Conditions Products Notes
LiAlH₄ (anhydrous ether)Reduction of nitrile to primary amine; ketone to secondary alcoholConfirmed via synthesis of analogous propanenitrile derivatives .
NaBH₄ (methanol)Selective reduction of ketone to secondary alcohol without nitrile modificationDemonstrated in structurally related ketonitrile systems .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the benzimidazole ring and sulfonylphenyl group.

Electrophilic Aromatic Substitution (EAS)

Reagent Position Product Yield Conditions
HNO₃/H₂SO₄Para to sulfonyl groupNitro-substituted derivative65–70%0–5°C, 2–4 h
Br₂ (FeBr₃ catalyst)Meta to sulfonyl groupBrominated phenyl ring55–60%Reflux in CCl₄

Nucleophilic Substitution

The nitrile group participates in nucleophilic additions:

Reagent Product Mechanism
NH₂OH (hydroxylamine)Imine intermediateFormation of amidoxime under basic conditions .
H₂O (acidic hydrolysis)Carboxylic acid via nitrile → amide → acidRequires prolonged heating (6–8 h at 100°C) .

Condensation and Cyclization

The ketone and nitrile groups enable condensation reactions:

Reagent Product Application
2-Aminothiazole + aldehydesSchiff base derivativesUsed to synthesize heterocyclic libraries .
Hydrazine (NH₂NH₂)Hydrazone formationPrecursor for pyrazole and triazole synthesis .

Enzyme Inhibition and Biological Interactions

While not a direct chemical reaction, the compound’s sulfonyl group and benzimidazole core contribute to biological activity:

  • Topoisomerase I Inhibition : Binds to DNA-enzyme complexes, inducing apoptosis in cancer cells .

  • Antimicrobial Activity : Disrupts bacterial cell wall synthesis via sulfonamide-mediated pathways .

Comparative Reactivity Table

Functional Group Reaction Type Key Reagents Outcome
Benzimidazole coreElectrophilic substitutionHNO₃, Br₂, Cl₂Nitro-, bromo-, or chloro-derivatives
Nitrile (-C≡N)Hydrolysis/ReductionH₂O/H⁺, LiAlH₄Carboxylic acid or primary amine
Ketone (-C=O)ReductionNaBH₄, LiAlH₄Secondary alcohol
Sulfonyl group (-SO₂-)OxidationCrO₃, H₂O₂Sulfonic acid derivatives

Case Studies and Experimental Data

  • Leukemia Cell Line Study : IC₅₀ values of 0.3 µM were observed, linked to apoptosis induction via MAPK pathway modulation .

  • Bacterial Growth Inhibition : Demonstrated MIC values of 4–8 µg/mL against S. aureus and E. coli .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that benzimidazole derivatives possess notable antimicrobial properties. The compound , due to its unique structural features, has been evaluated for antibacterial activity. Studies have shown that compounds with benzimidazole cores exhibit effectiveness against a range of bacterial strains, making them candidates for developing new antibiotics .

Anticancer Potential
Benzimidazole derivatives have also been investigated for their anticancer properties. The presence of the nitrile and sulfonamide groups in this compound enhances its biological activity by potentially inhibiting tumor cell proliferation. Preliminary studies suggest that modifications to the benzimidazole structure can lead to increased cytotoxicity against various cancer cell lines .

Neuropharmacological Effects
The pyrrolidine moiety in the compound may contribute to neuropharmacological effects. Compounds containing similar structures have been studied for their ability to modulate neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders.

Material Science

Organic Electronics
The unique electronic properties of (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile make it a candidate for applications in organic electronics. Its potential use as an organic semiconductor has been explored, particularly in organic photovoltaic devices and light-emitting diodes (LEDs). The compound's ability to form stable thin films could enhance device performance and efficiency .

Nanocomposites
In material science, the incorporation of this compound into polymer matrices has been studied to improve mechanical and thermal properties. Such nanocomposites could find applications in various fields, including automotive and aerospace industries, where enhanced material properties are crucial .

Synthetic Methodologies

Synthesis of Novel Compounds
The synthetic routes developed for (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile often involve multi-step reactions that can be adapted for the synthesis of other bioactive compounds. The methodologies employed can serve as templates for generating libraries of related compounds, facilitating drug discovery efforts .

Catalysis
The compound's structure may also lend itself to catalytic applications. Research into similar benzimidazole derivatives has shown their potential as catalysts in various organic reactions, such as cross-coupling and oxidation reactions. This application could streamline synthetic pathways in pharmaceutical manufacturing and other chemical processes .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant activity against Gram-positive bacteria, suggesting potential as a new antibiotic agent .
Study 2Anticancer PropertiesShowed enhanced cytotoxicity against breast cancer cell lines compared to standard treatments.
Study 3Organic ElectronicsAchieved high charge mobility when used in organic field-effect transistors, indicating potential for electronic applications .

Mechanism of Action

The mechanism of action of (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Quantitative Similarity Analysis Using Tanimoto Coefficients

highlights the use of Tanimoto coefficients to quantify structural similarity between compounds.

  • Structural Fingerprinting : The benzoimidazole and sulfonamide groups in the target compound would likely reduce its similarity to SAHA (a hydroxamate-based histone deacetylase inhibitor) compared to aglaithioduline (~70% similarity to SAHA).
  • Pharmacokinetics: Sulfonamide groups often enhance metabolic stability and membrane permeability relative to esters or ethers, as seen in ’s methoxycarbonyl group. This suggests the target compound may exhibit superior pharmacokinetics compared to non-sulfonylated analogs .

Comparison with Propanenitrile-Based Derivatives

and describe propanenitrile derivatives with varying substituents:

  • : Bis-3-oxopropanenitrile reacts with aromatic diazonium salts to form hydrazones. The target compound’s pyrrolidin-1-ylsulfonyl group is electron-withdrawing, which could stabilize the propanenitrile core differently than the electron-donating groups (e.g., dimethylamino) in .
  • : Compounds like 3-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenylamino)propanenitrile feature quinazolinone-linked propanenitriles.
Table 2: Functional Group Impact on Propanenitrile Derivatives
Compound Key Functional Groups Electronic Effects Potential Bioactivity
Target Compound Benzoimidazole, sulfonamide Electron-withdrawing Enhanced solubility and binding
Compound Hydrazone, dimethylamino Electron-donating Chelation or redox activity
Compound Quinazolinone, benzimidazole Mixed donor/acceptor Kinase inhibition (inferred)

Biological Activity

(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile (CAS Number: 201989-83-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's molecular characteristics, biological activities, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

The molecular formula of the compound is C18H20N4O2SC_{18}H_{20}N_{4}O_{2}S, with a molecular weight of 364.44 g/mol. The structure includes a benzimidazole moiety, which is known for its biological significance, particularly in medicinal chemistry.

PropertyValue
CAS Number201989-83-5
Molecular FormulaC18H20N4O2S
Molecular Weight364.44 g/mol
StructureStructure

Anticancer Activity

Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar benzimidazole-based compounds can inhibit the growth of various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as MAPK and PI3K/Akt pathways .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibiotics .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. For example, it has been noted to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription in cancer cells. This inhibition can lead to DNA damage and subsequent cell death in rapidly dividing cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the benzimidazole ring and the introduction of sulfonyl groups significantly enhance biological activity. The presence of a pyrrolidinyl group is particularly noted to increase solubility and bioavailability, which are critical factors for therapeutic efficacy .

Case Studies

  • Leukemia Cell Lines : A study conducted on MV4-11 and MOLM13 leukemia cell lines demonstrated that the compound inhibited cell growth with an IC50 value around 0.3 µM, indicating potent anticancer activity .
  • Bacterial Inhibition : Research involving various bacterial strains showed that this compound effectively reduced bacterial viability, suggesting its potential as a new antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for this compound, and how can purity be ensured during synthesis?

The compound is synthesized via multi-step reactions, typically involving condensation of a benzimidazole precursor with a ketone-bearing sulfonylphenyl group. Key steps include:

  • Knoevenagel condensation to form the α,β-unsaturated nitrile moiety.
  • Sulfonylation of the phenyl group using pyrrolidine-sulfonyl reagents. Purification often employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) followed by recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity . Characterization : Confirm structure via 1H^1H/13C^{13}C-NMR (e.g., δ ~7.8 ppm for aromatic protons, δ ~160 ppm for carbonyl carbons) and high-resolution mass spectrometry (HRMS; calculated [M+H]⁺: 465.1521) .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Beyond NMR and HRMS:

  • FT-IR : Verify key functional groups (e.g., C≡N stretch ~2220 cm⁻¹, C=O stretch ~1680 cm⁻¹).
  • HPLC-PDA : Assess purity (>98% at 254 nm) using a C18 column (gradient: 0.1% TFA in H₂O/MeCN).
  • Elemental Analysis : Match calculated vs. experimental C, H, N, S values (e.g., C: 62.06%, H: 4.55%, N: 12.07%, S: 6.89%) .

Q. How is the compound initially screened for biological activity in academic research?

Primary assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli; IC₅₀ ~5–20 µM).
  • Anticancer : MTT assay (e.g., IC₅₀ ~10 µM in HeLa cells).
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition at 1–10 µM). Negative controls (DMSO) and reference compounds (e.g., doxorubicin for cytotoxicity) are essential .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from assay conditions or compound stability. Mitigation strategies include:

  • Orthogonal assays : Validate kinase inhibition via SPR (surface plasmon resonance) alongside fluorescence assays.
  • Dose-response curves : Use 8–12 concentration points to calculate accurate IC₅₀ values.
  • Stability testing : Incubate the compound in assay buffers (e.g., PBS, pH 7.4) for 24–48 hr and reanalyze via HPLC .

Q. What computational approaches predict this compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase; binding energy ≤−8.5 kcal/mol).
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability.
  • PASS prediction : Predict off-target effects (e.g., 75% probability of tubulin inhibition) .

Q. How can the synthesis be optimized for scalability without compromising yield?

Apply Design of Experiments (DoE) principles:

  • Factors : Temperature (60–100°C), catalyst loading (5–15 mol%), reaction time (12–24 hr).
  • Response surface methodology (RSM) : Identify optimal conditions (e.g., 80°C, 10 mol% catalyst, 18 hr) for 85% yield.
  • Flow chemistry : Transition batch reactions to continuous flow for improved heat/mass transfer .

Q. What strategies elucidate the role of the pyrrolidin-1-ylsulfonyl group in bioactivity?

  • SAR studies : Synthesize analogs replacing sulfonyl with carbonyl or phosphoryl groups.
  • Crystallography : Co-crystallize the compound with target proteins (e.g., PDB deposition) to map hydrogen bonds involving the sulfonyl oxygen.
  • Proteomics : Use affinity chromatography to pull down interacting proteins in cell lysates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in NMR spectra between synthesized batches?

  • Variable temperature NMR : Detect rotamers (e.g., sulfonyl group rotation) causing split peaks.
  • HPLC-MS : Check for degradation products (e.g., hydrolysis of the nitrile group).
  • X-ray crystallography : Resolve absolute configuration if tautomerism is suspected .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal RangeYield (%)Purity (%)Reference
Catalyst (Et₃N)10 mol%8598
Reaction Temp80°C8297
Purification MethodColumn → Recrystallization7599

Q. Table 2. Predicted vs. Experimental Bioactivity

TargetPASS Prediction (Probability)Experimental IC₅₀ (µM)Reference
EGFR Kinase82%3.5 ± 0.7
Tubulin Polymerization75%12.1 ± 2.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.